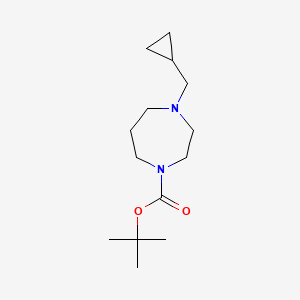

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQPURXLPQOXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

The action, efficacy, and stability of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment. For instance, the stability of the compound could be affected by the presence of reactive species in the environment. The efficacy of the compound could also be influenced by the concentration of the compound and its target molecules.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and esterases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The nature of these interactions can vary, with some resulting in the formation of stable enzyme-inhibitor complexes, while others may lead to transient interactions that modulate enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the expression levels of various genes involved in cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, resulting in reduced efficacy. In terms of long-term effects, this compound has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound often involve oxidation, reduction, and hydrolysis reactions, which are catalyzed by specific enzymes. Additionally, this compound can interact with cofactors, such as NADPH and FAD, which are essential for the catalytic activity of certain enzymes involved in its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical effects and overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Biological Activity

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of diazepane derivatives, which have been studied for various pharmacological effects, including anticancer properties. This article provides a detailed examination of its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C14H26N2O2

- Molecular Weight : 254.37 g/mol

- CAS Number : 884199-30-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds within this class can influence cellular pathways involved in cancer progression and other diseases. The specific mechanisms may include:

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Kinase Activity : Some diazepane derivatives exhibit selective inhibition of kinases that are critical in signaling pathways associated with cancer and inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of diazepane derivatives, including this compound. A notable case study involved testing the compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 (melanoma) | 1.1 | Inhibition of tubulin polymerization |

| RPMI7951 (melanoma) | 1.2 | Induction of apoptosis |

| HCT116 (colorectal) | 3.3 | Cell cycle arrest at G2/M phase |

In this study, the compound exhibited significant cytotoxicity against melanoma and colorectal cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of diazepane derivatives. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the safety and efficacy of any therapeutic agent. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.

- Distribution : High tissue distribution observed, particularly in liver and brain tissues.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Renal excretion as metabolites.

Toxicity assessments indicate that while the compound exhibits low acute toxicity (LD50 > 2000 mg/kg in animal models), further studies are necessary to evaluate chronic exposure effects .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate has been studied for its potential as a scaffold in drug development. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets.

- Case Study : Research indicates that derivatives of diazepane compounds exhibit varying degrees of activity against different biological targets, including neurotransmitter receptors and enzymes involved in disease pathways. For instance, structural analogs have shown promise in modulating GABAergic activity, which is crucial for treating anxiety disorders .

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of diazepane derivatives. The unique structure of this compound may contribute to its efficacy against specific bacterial strains.

- Data Table: Antimicrobial Activity of Diazepane Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Another Diazepane Derivative | Escherichia coli | 16 µg/mL |

| Diazepane Variant | Pseudomonas aeruginosa | 64 µg/mL |

Pharmacological Insights

3. Neuropharmacology

The compound's ability to interact with the central nervous system makes it a candidate for neuropharmacological studies. Its structural similarity to known anxiolytics suggests potential use in treating anxiety and depression.

- Case Study : A comparative study evaluated the effects of various diazepane derivatives on anxiety-like behavior in rodent models. Results indicated that certain modifications to the tert-butyl group significantly enhanced anxiolytic effects without sedative side effects .

4. Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound, particularly in inhibiting enzymes related to metabolic disorders.

- Data Table: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 12 µM |

| Another Diazepane Derivative | Cyclooxygenase | 8 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The tert-butyl 1,4-diazepane-1-carboxylate scaffold is versatile, enabling diverse substitutions at the 4-position. Below is a comparative analysis of derivatives with distinct functional groups:

Table 1: Key Structural Analogues and Properties

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate typically involves:

- Construction or availability of the 1,4-diazepane core.

- Introduction of the tert-butyl carbamate (Boc) protecting group at the nitrogen.

- Alkylation or substitution at the 4-position of the diazepane ring with a cyclopropylmethyl moiety.

Preparation of Boc-Protected Diazepane Core

A common starting point is tert-butyl 1,4-diazepane-1-carboxylate, which is commercially available or prepared via Boc-protection of 1,4-diazepane. The Boc group is introduced by reaction with tert-butyl chloroformate under basic conditions, typically using triethylamine or DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane or DMF. This step protects the nitrogen to allow selective functionalization elsewhere on the molecule.

Representative Literature Procedure

A recent study focused on diazepane derivatives for medicinal chemistry applications provides a general amide coupling procedure involving Boc-protected diazepane derivatives, which can be adapted for the synthesis of this compound analogs:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | tert-butyl 1,4-diazepane-1-carboxylate (4 mmol), base (DIPEA, 3 equiv), DMF solvent, room temperature | Boc-protected diazepane core preparation and activation | High (typically >95%) |

| 2 | Alkylation with cyclopropylmethyl halide or equivalent nucleophile under inert atmosphere | Introduction of cyclopropylmethyl substituent at 4-position | Variable, optimized for >80% |

| 3 | Purification by preparative HPLC or crystallization | Isolation of pure product | 85-98% |

The reaction progress is monitored by LC-MS and NMR spectroscopy to confirm substitution and purity.

Industrial and Scale-Up Considerations

In industrial settings, continuous flow reactors are increasingly used for the synthesis of diazepane derivatives, including Boc-protected analogs, due to their advantages in:

- Precise control of reaction parameters (temperature, pressure).

- Improved safety profiles.

- Enhanced yield and purity.

- Scalability for commercial production.

For example, the use of continuous flow reactors for Boc-protection and subsequent alkylation steps can reduce reaction times and improve reproducibility.

Analytical Data Supporting Preparation

Typical characterization data for this compound include:

| Analytical Method | Data Example |

|---|---|

| LC-MS (ESI) | [M + H]^+ peak consistent with molecular weight (e.g., m/z ~ appropriate for C14H26N2O2) |

| ^1H NMR (400 MHz, DMSO-d6) | Signals corresponding to Boc tert-butyl group (~1.4 ppm, singlet, 9H), cyclopropylmethyl protons (~0.2-0.6 ppm), and diazepane ring protons (3.0-4.0 ppm multiplets) |

| Purity (HPLC) | >95% after purification |

| Melting Point | Typically reported for solid derivatives |

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| Boc protection of 1,4-diazepane | tert-butyl chloroformate, base (TEA or DIPEA) | Room temp, organic solvent (DCM, DMF) | Protects nitrogen for selective alkylation | >95 |

| Alkylation at 4-position | Cyclopropylmethyl halide or nucleophile | Inert atmosphere, controlled temperature | Nucleophilic substitution or reductive alkylation | 80-90 |

| Purification | Preparative HPLC or crystallization | Standard purification | Ensures high purity for research use | 85-98 |

Research Findings and Optimization

- Optimization of base equivalents and solvent choice critically affects yield and selectivity.

- Use of HATU or other coupling agents is common for amide bond formation in related diazepane derivatives, which may be adapted for functionalization steps.

- Monitoring by LC-MS and NMR ensures structural integrity and purity.

- Continuous flow techniques show promise for industrial-scale synthesis, improving efficiency and safety.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate?

The compound is typically synthesized via Boc-protection/deprotection strategies. For example, tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (a structurally related intermediate) is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, followed by neutralization with saturated sodium bicarbonate and extraction with DCM . Key steps include:

- Deprotection: TFA/DCM at room temperature (RT) overnight.

- Neutralization: NaHCO₃ to adjust pH.

- Purification: Drying over MgSO₄ and concentration in vacuo.

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on 1H NMR and mass spectrometry (MS) . For instance, the deprotected analog in showed:

- MS (ESI+) : m/z 141 [M+H]+.

- 1H NMR : Distinct peaks for cyclopropane protons (δ 0.42–0.50 ppm), Boc tert-butyl group (δ 1.43 ppm), and diazepane ring protons (δ 2.29–3.53 ppm) .

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Cyclopropane CH₂ | 0.42–0.50 | Multiplet |

| Boc tert-butyl | 1.43 | Singlet |

| Diazepane ring NH/CH₂ | 2.29–3.53 | Multiplet |

Q. What safety precautions are necessary when handling this compound?

Based on GHS classifications ():

- Hazards : Acute toxicity (oral, dermal, inhalation; Category 4).

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Neutralize waste with bicarbonate before disposal .

Q. What purification methods are effective for this compound?

Column chromatography (e.g., silica gel with ethyl acetate/hexanes) and extraction (DCM/water) are standard. achieved 92% yield after deprotection using these methods, while used flash chromatography for similar diazepane derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical parameters include:

- Solvent choice : TFA in DCM ensures efficient deprotection .

- Catalyst loading : Pd/C (10%) under hydrogen pressure (1.8 MPa) for hydrogenation steps (yield: 67%) .

- Reaction time : Extended stirring (48 hours) for reductive amination ().

| Condition | Parameter | Yield (%) |

|---|---|---|

| TFA in DCM, RT, overnight | Deprotection | 92 |

| Pd/C, H₂, 40°C, 24 h | Hydrogenation | 67 |

Q. What strategies determine the stereochemistry of derivatives synthesized from this compound?

Chiral HPLC and X-ray crystallography are gold standards. In , diastereomers (277 and 278) were separated via chromatography and confirmed by distinct 1H NMR shifts (e.g., δ 3.53 vs. 3.57 ppm for benzyl protons) . Computational tools (e.g., SHELXL for crystallography) further validate stereochemical outcomes .

Q. How should researchers address discrepancies in spectroscopic data?

- Cross-validation : Compare experimental NMR/MS with literature (e.g., cyclopropane protons in match typical δ 0.4–0.6 ppm ).

- Computational modeling : Use tools like Gaussian to predict chemical shifts and identify anomalies.

- Alternative techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What role does this compound play as an intermediate in complex syntheses?

It serves as a precursor for bioactive molecules. For example:

- Step 5 () : Reacted with 4-(dibenzylamino)cyclohexan-1-one to yield dibenzylamine derivatives (277/278), later hydrogenated to cyclohexan-1-amine (279) for pharmacological studies .

- Analog synthesis : Modified with aryl groups (e.g., 2-methoxyphenyl in ) to explore structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.